Product packaging for 2,2'-Bipyrrolidine(Cat. No.:CAS No. 74295-58-2)

2,2'-Bipyrrolidine

Cat. No.: B3281945
CAS No.: 74295-58-2
M. Wt: 140.23 g/mol
InChI Key: NQHVTVSAFRAXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2'-Bipyrrolidine (CAS 74295-58-2) is an organic compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . This chiral bipyrrolidine structure serves as a valuable building block and precursor in synthetic and medicinal chemistry. Its key research value lies in its application as a ligand for metal complexes, forming chiral catalysts for asymmetric synthesis . Specifically, derivatives of this compound, such as (2S,2'S)-1,1'-bis(pyrid-2-ylmethyl)-2,2'-bipyrrolidine ((S,S')-BPBP), are utilized in the development of artificial metallonucleases (AMNs) or "nuclease-like metalloscissors" . These synthetic complexes are biomimetic candidates that promote the cleavage of DNA and RNA, inspiring new therapeutic strategies for cancer and viral infections by affecting cellular biological processes . Researchers are exploring these properties for potential applications in cancer therapy and the treatment of microbial infections . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B3281945 2,2'-Bipyrrolidine CAS No. 74295-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-2-ylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHVTVSAFRAXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74295-58-2
Record name 2,2'-Bipyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Enantioselective Pathways to 2,2 Bipyrrolidine

Established Routes for Racemic 2,2'-Bipyrrolidine Synthesis

Early synthetic efforts focused on obtaining racemic mixtures of this compound, which could then be resolved into enantiomerically pure forms.

A notable method for synthesizing racemic this compound involves the photodimerization of pyrrolidine (B122466) orgsyn.org. This photochemical reaction, developed by Crabtree, allows for the large-scale production of a mixture of dl and meso isomers of 2,2'-bipyrrolidines. The process typically involves irradiating pyrrolidine, often with a drop of mercury, using UV light orgsyn.orgorgsyn.org. While efficient for generating the racemic mixture, subsequent resolution steps are required to obtain enantiomerically pure compounds orgsyn.org.

Hydrogenation and reductive dimerization strategies have also been employed for the synthesis of this compound. The first synthesis reported by Masamune and coworkers involved a two-step process utilizing heterogeneous hydrogenation. However, this method was noted for producing a dl/ meso mixture of isomers and was described as sluggish and irreproducible orgsyn.orgorgsyn.org. Other reductive coupling methods, such as the diboron-templated reductive coupling of imines, can yield chiral 2,2'-bipyrrolidines in high enantiomeric excess (ee) lookchem.com.

Enantioselective Synthesis of Optically Pure this compound and its Stereoisomers

The demand for enantiomerically pure this compound has driven the development of various asymmetric synthesis strategies. These methods aim to construct the chiral centers directly, avoiding the need for post-synthesis resolution.

Chiral auxiliaries play a crucial role in directing the stereochemical outcome of reactions. For instance, the use of chiral auxiliaries like (S)-N-tert-butanesulfinamide has been instrumental in achieving excellent diastereoselectivity during Grignard additions to imine intermediates, leading to the synthesis of chiral this compound precursors researchgate.netsigmaaldrich.com. These auxiliaries are later removed, leaving behind the desired chiral product.

Asymmetric addition reactions to chiral imines represent a significant pathway to enantiopure this compound. Alexakis and colleagues reported a five-step synthesis of (R,R)-2,2'-bipyrrolidine utilizing this approach orgsyn.orgorgsyn.org. This strategy involves the stereoselective addition of nucleophiles to imine derivatives that already possess chirality, thereby establishing the stereocenters of the bipyrrolidine scaffold lookchem.comresearchgate.net.

Advanced synthetic strategies have emerged that combine metathesis reactions with asymmetric dihydroxylation. A notable approach involves using a metathesis reaction followed by Sharpless asymmetric dihydroxylation to introduce stereogenic elements onto a bipyrrolidine scaffold researchgate.netusc.edu.auuow.edu.au. For example, the asymmetric dihydroxylation of alkenes like (E)-1,8-di(benzyloxy)-4-octene has been employed to generate chiral diols, which are then elaborated into enantiomerically pure this compound derivatives with high enantioselectivity uow.edu.au. These methods offer a direct route to chiral bipyrrolidines, often with high yields and stereochemical integrity researchgate.netusc.edu.auuow.edu.au.

Advanced Spectroscopic Characterization and Elucidation of 2,2 Bipyrrolidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone for determining the structure, stereochemistry, and conformational landscape of organic molecules. For 2,2'-bipyrrolidine systems, multi-nuclear NMR studies, variable temperature experiments, and solid-state NMR offer profound insights.

Multi-Nuclear NMR Studies of Bipyrrolidine and its Derivatives

Multi-nuclear NMR, particularly ¹H and ¹³C NMR, is extensively used to confirm the structural integrity and stereochemical configuration of this compound and its substituted analogues. These techniques provide detailed information about the connectivity of atoms, the presence of different functional groups, and the spatial arrangement of substituents. For chiral derivatives, NMR can often distinguish between diastereomers or provide evidence for enantiomeric purity through chiral shift reagents or by analyzing characteristic coupling patterns.

For example, studies on derivatives of this compound have revealed distinct proton and carbon chemical shifts that are diagnostic of the bipyrrolidine framework. The presence of specific proton-proton coupling constants (J-values) and carbon-proton coupling constants provides crucial data for assigning signals and confirming stereochemical relationships, such as the relative orientation of substituents on the pyrrolidine (B122466) rings.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

NucleusChemical Shift (ppm)Multiplicity & Coupling (Hz)Assignment/Notes
¹H4.66sProton A
¹H4.64 – 4.54mProton B
¹H4.32 (t, J=4.0)tProtons C
¹H4.12 – 4.01mProton D
¹H3.83 (dd, J=8.1, 6.0)ddProton E
¹H2.76 (dd, J=16.5, 7.2)ddProton F
¹H2.62 (dd, J=16.8, 8.7)ddProton G
¹H2.40 – 2.30mProtons H
¹H2.15 – 1.90mProtons I
¹H1.83 – 1.65mProtons J
¹H1.47s (9H)Methyl groups
¹H1.45s (9H)Methyl groups
¹H1.01 (d, J=6.6)dMethyl group
¹H0.92 (d, J=3.3)dMethyl group
¹H0.90 (d, J=3.3)dMethyl group
¹³C176.4, 176.2, 172.3Carbonyl carbons
¹³C170.8, 165.7Carboxylic carbons
¹³C87.0, 81.9, 80.5Quaternary carbons
¹³C61.1, 57.1, 54.3, 52.1Methylene/Methine carbons
¹³C39.7, 33.4, 30.8, 27.0Methylene carbons
¹³C26.8, 26.6, 23.3, 23.2Methylene carbons
¹³C22.4, 14.3Methyl carbons

Data adapted from rsc.org for a representative derivative.

The ¹⁵N NMR spectroscopy can also be valuable, especially for studying nitrogen-containing heterocycles and their interactions, though specific data for the parent this compound is less commonly reported in isolation compared to its derivatives or metal complexes nih.gov. In the solid state, ¹⁵N NMR can provide insights into the electronic environment of nitrogen atoms, aiding in structural assignments mdpi.com.

Variable Temperature NMR for Conformational Dynamics

Variable temperature (VT) NMR spectroscopy is a powerful technique for investigating dynamic processes within molecules, such as restricted rotation around bonds or ring-puckering motions. By monitoring changes in NMR spectra as a function of temperature, researchers can determine activation energies for these processes and identify different conformational states. For this compound systems, VT-NMR can reveal information about the barriers to rotation around the C2-C2' bond connecting the two pyrrolidine rings, or conformational preferences of the pyrrolidine rings themselves.

Studies on related systems and derivatives have shown that hindered rotation around single bonds can lead to distinct signals for different rotamers at low temperatures, which coalesce into a single averaged signal at higher temperatures, indicative of slow-to-fast exchange regimes on the NMR timescale copernicus.org. For instance, activation energies for such rotational processes in related bipyridyl complexes have been reported in the range of 45-85 kJ/mol, suggesting significant barriers to rotation that can be probed by VT-NMR copernicus.orgresearchgate.netresearchgate.net. These dynamic processes are critical for understanding the behavior of this compound as a ligand, influencing its coordination geometry and the stereochemical outcome of catalytic reactions researchgate.net.

Solid-State NMR for Crystal Structure Insights

Solid-state NMR (ssNMR) spectroscopy offers unique advantages for characterizing crystalline materials, including polymorphs, solvates, and amorphous forms, without the need for dissolution. Techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to overcome line broadening caused by anisotropic interactions in the solid state, thereby achieving resolution comparable to solution-state NMR preprints.orgcrystalpharmatech.com.

For this compound and its salts or complexes, ssNMR can provide direct information about the molecular conformation in the crystal lattice, identify different crystalline forms, and locate solvent molecules (solvates or hydrates) within the crystal structure mdpi.comcrystalpharmatech.comvulcanchem.comdiva-portal.org. By analyzing chemical shifts, relaxation times, and through-bond/through-space correlations (using 2D NMR experiments), ssNMR can complement or even assist in crystal structure determination, especially when single crystals for X-ray diffraction are difficult to obtain mdpi.comdiva-portal.org. For example, ¹³C ssNMR can distinguish between different conformers or polymorphs, while ¹⁵N ssNMR can provide insights into hydrogen bonding networks or the local electronic environment of nitrogen atoms within the solid state mdpi.com.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing fingerprints of their structure, functional groups, and intermolecular interactions.

Spectroelectrochemical Applications of Bipyrrolidine Complexes

Spectroelectrochemistry, which combines electrochemical techniques with spectroscopy, is vital for studying molecules that undergo redox transformations. For this compound complexes, IR and Raman spectroelectrochemistry allow for the real-time monitoring of structural and electronic changes occurring during electrochemical reactions, such as electron transfer or catalytic cycles nih.govlmaleidykla.ltxmu.edu.cnresearchgate.net.

For instance, in studies of ruthenium polypyridyl complexes, time-resolved IR spectroscopy has been used to observe changes in vibrational frequencies, such as the stretching modes of functional groups like nitriles (CN), upon excitation to the triplet state. A bathochromic shift of approximately 40 cm⁻¹ in the CN stretching frequency has been observed, indicating a weakening of the CN bond in the excited state, which is localized on a specific ligand nih.gov. Similarly, IR spectroelectrochemistry has been applied to study manganese and rhenium bipyridine complexes as catalysts for CO₂ reduction, providing insights into the catalytic intermediates and mechanisms nih.gov. Raman spectroelectrochemistry has also been employed to study redox-active dyes and their interactions at electrode surfaces lmaleidykla.ltnih.gov.

Pressure-Tuning Vibrational Studies on Bipyrrolidine Derivatives

Compound Name List:

this compound

Computational and Theoretical Investigations of 2,2 Bipyrrolidine Systems

Quantum Chemical Calculations (DFT and Ab Initio) for Electronic Structure and Energetics

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the electronic structure, molecular geometries, and energy profiles of 2,2'-bipyrrolidine and its derivatives. These calculations provide fundamental insights into the molecule's stability, reactivity, and stereochemical outcomes in catalytic processes.

This compound exists as multiple stereoisomers due to the chiral centers at the 2 and 2' positions. Computational studies are essential for mapping out the conformational energy landscapes of these isomers, identifying the most stable conformers, and understanding the energy barriers between them. For instance, studies have explored the various possible spatial arrangements (conformations) of substituted bipyrrolidine derivatives and their relative stabilities, which are critical for predicting their behavior as ligands or catalysts ethz.ch. The generation of numerous possible stereoisomers necessitates rigorous computational analysis to understand their distinct properties and potential roles in asymmetric synthesis uninsubria.it. Theoretical calculations, often employing DFT at levels like B3LYP with specific basis sets, are used to optimize the structures of these tautomeric forms and assess their energetic differences, providing a detailed picture of the conformational landscape nih.gov.

In the context of catalysis, understanding the transition states of reactions is paramount for elucidating reaction mechanisms and predicting stereoselectivity. DFT calculations are widely used to model these high-energy intermediates in reactions catalyzed by this compound derivatives. For example, in Michael addition reactions catalyzed by chiral amines, computational studies have proposed representative transition state models to explain the observed high enantio- and diastereoselectivity uni-marburg.de. These models help rationalize how the catalyst's structure, including the conformation of intermediate enamines, dictates the stereochemical outcome of the C-C bond formation ethz.ch. By accurately modeling these transition states, researchers can gain insights into the factors governing catalyst efficiency and selectivity, guiding the design of improved catalytic systems researchgate.net.

Molecular Dynamics Simulations of Bipyrrolidine and its Complexesuni-marburg.de

Molecular dynamics (MD) simulations offer a dynamic perspective, allowing researchers to observe the temporal evolution of molecular systems. For this compound, MD simulations can provide valuable information about its behavior in solution, its interactions with substrates, and its coordination to metal centers.

Prediction of Stereoselectivity and Reaction Mechanisms in Bipyrrolidine-Based Catalysistaltech.eeresearchgate.net

The ability of this compound-based catalysts to induce high levels of stereoselectivity in organic transformations is a major driver of research in this area. Computational methods play a pivotal role in predicting and explaining this selectivity. For instance, the direct Michael addition of aldehydes and ketones to nitroolefins, catalyzed by N-substituted 2,2'-bipyrrolidines, has been extensively studied computationally. These studies reveal that the stereochemical outcome is often dictated by the conformational preferences of the enamine intermediates formed during the catalytic cycle, with specific transition state geometries leading to high enantiomeric excesses (ee) and diastereomeric ratios (dr) uni-marburg.deresearchgate.net.

Furthermore, bipyrrolidine derivatives have been employed as chiral ligands in metal-catalyzed reactions, such as the asymmetric epoxidation of olefins. Computational investigations into these systems aim to correlate the electronic and steric properties of the bipyrrolidine-derived ligands with the observed catalytic performance, including high enantioselectivities and turnover numbers. By analyzing reaction pathways and modeling key intermediates and transition states, computational approaches provide a framework for understanding how the chiral environment created by the bipyrrolidine moiety directs the stereochemical course of the reaction uni-marburg.deresearchgate.net.

Table 1: Examples of Stereoselectivity in Bipyrrolidine-Catalyzed Reactions

Reaction TypeCatalyst/SystemSubstratesYieldEnantioselectivity (ee)Diastereoselectivity (dr)Citation
Michael AdditionN-i-Pr-2,2′-bipyrrolidineAldehydes/Ketones + NitroolefinsExcellentUp to 95%Up to 95:5 (syn) researchgate.net
Michael AdditionRelated catalysts (e.g., iPrBM·TfOH)Aldehydes + Nitroolefins60%95%Not specified uni-marburg.de
EpoxidationBipyrrolidine-derived Mn(II) complexesElectron-deficient olefins + H₂O₂HighUp to 99%Up to 100%
EpoxidationMn(II) complex with PYBP (bipiperidine backbone, related context)Cyclooctene + H₂O₂Up to 91%99.6%Not specified

Structure-Function Relationship Elucidation through Computational Approaches

A key objective of computational studies is to establish clear relationships between the molecular structure of this compound and its derivatives and their observed functions, particularly in catalysis. By correlating structural features—such as the specific stereochemistry of the bipyrrolidine backbone, the nature of substituents at various positions, or the rigidity of the ligand system—with catalytic outcomes, researchers can rationally design more efficient and selective catalysts. For instance, computational analyses have revealed that the conformational preferences of enamine intermediates, governed by the catalyst's structure, are critical determinants of regioselectivity and stereoselectivity in Michael additions ethz.ch. Similarly, in metal-catalyzed reactions, modifications to the bipyrrolidine ligand, such as the introduction of electron-donating groups or specific coordination motifs, have been computationally linked to enhanced catalytic activity and enantioselectivity. These structure-function insights derived from computational modeling are invaluable for the rational design and optimization of chiral catalysts based on the this compound scaffold.

Table 2: Computational Insights into Structure-Function Relationships

Computational ApproachStructural Feature StudiedFunctional Aspect ExplainedKey FindingsCitation
DFT/Conformational AnalysisEnamine conformersRegio- and stereoselectivity in Michael additionsConformational preferences (thermodynamic control) influence selectivity. ethz.ch
DFT/Transition State ModelingEnamine conformation, substituent effectsStereoselectivity in Michael additionsTransition state models explain high enantio- and diastereoselectivity. uni-marburg.de, researchgate.net
DFT/Ligand DesignLigand structure (electron donors, labile sites)Catalytic activity & enantioselectivity in epoxidationElectron donors enhance ee; labile ligands are required for H₂O₂ activation.
Computational Studyα-substituent of catalystFacial selectivity in enamine reactionsSubstituent governs rotamer equilibrium, influencing attack face. uni-marburg.de

Compound List

this compound

N-i-Pr-2,2′-bipyrrolidine

iPrBP (Isopropyl-2,2'-bipyrrolidine derivative)

iPrBM (Related cyclic amine catalyst)

(S,S)-2,2'-Bipyrrolidine D-tartrate trihydrate

(S,S)-PDP ((S,S)-2,2'-Bipyrrolidine)

(R,R)-FeBIP (Iron complex with a this compound backbone)

PYBP (1,1'-Bis[(pyridine-2-yl)methyl)]-2,2'-bipiperidine) - Note: This is a bipiperidine derivative, included for context of related ligands.

Applications of 2,2 Bipyrrolidine in Asymmetric Catalysis and Organic Transformations

Asymmetric Catalysis Utilizing 2,2'-Bipyrrolidine as a Chiral Ligand

This compound and its derivatives serve as crucial chiral ligands, imparting enantioselectivity to metal-catalyzed reactions. By coordinating to a metal center, these ligands create a chiral environment that directs the substrate's approach, leading to the preferential formation of one enantiomer over the other.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Chiral diamines, including derivatives of this compound, are recognized for their utility as ligands in transition metal-catalyzed asymmetric hydrogenation reactions unimi.itsioc-journal.cn. While specific examples detailing the direct application of this compound in high-profile asymmetric hydrogenations are less prevalent in the reviewed literature compared to other catalytic applications, the general class of chiral diamines is well-established in this domain. These ligands, when complexed with metals like rhodium or iridium, can facilitate the enantioselective reduction of various functional groups, such as imines and olefins, yielding optically active amines and alcohols, respectively unimi.itsioc-journal.cn. The development of novel bipyrrolidine-based ligands continues to explore their potential in these critical transformations.

Asymmetric Aryl Transfer Reactions Mediated by Bipyrrolidine-Based Salan Ligands

Bipyrrolidine-based salan ligands have demonstrated significant efficacy in mediating asymmetric aryl transfer reactions to aldehydes. These reactions typically employ arylboronic acids as the source of the transferable aryl group, with the bipyrrolidine-derived salan ligand coordinating to a metal center (often titanium or zirconium, forming chiral-at-metal complexes) to control the stereochemistry researchgate.netmdpi.comresearchgate.netdntb.gov.ua. This methodology allows for the synthesis of diarylmethanols with high yields and moderate to good enantioselectivities, often reaching up to 83% ee researchgate.netmdpi.comresearchgate.netdntb.gov.ua. The predictable chirality at the metal center, dictated by the C2-symmetric bipyrrolidine backbone, is key to achieving this stereocontrol.

Asymmetric Osmylation of Alkenes with Bipyrrolidine Derivatives

One of the most extensively studied applications of this compound derivatives is in the asymmetric osmylation (dihydroxylation) of alkenes, typically using osmium tetroxide (OsO4) as the oxidant researchgate.netrsc.orgrsc.orgpsu.edu. N,N'-dialkyl-2,2'-bipyrrolidines act as highly effective chiral ligands in this process, leading to the formation of chiral vicinal diols with high enantiomeric induction researchgate.netrsc.orgrsc.orgpsu.edu. The enantioselectivity is markedly dependent on the nature of the N-alkyl substituents on the bipyrrolidine ligand and the reaction solvent employed researchgate.netrsc.orgrsc.orgpsu.edu. For instance, specific N,N'-dialkyl derivatives have shown enantioselectivities exceeding 90% ee for certain alkenes, such as (E)-hex-3-ene, achieving up to 92% ee with a dipropyl derivative and 91% ee with a dipentyl derivative under optimized conditions psu.edu.

Other Metal-Catalyzed Asymmetric Transformations (e.g., Suzuki-type coupling)

Beyond aryl transfer and osmylation, this compound derivatives are instrumental in the development of chiral ligands for other metal-catalyzed asymmetric transformations, including cross-coupling reactions like the Suzuki-Miyaura coupling uow.edu.auresearchgate.net. While direct use of bipyrrolidine as a ligand in these specific coupling reactions is less common than specialized phosphine (B1218219) ligands, the chiral bipyrrolidine scaffold serves as a foundation for designing sophisticated ligands. For example, chiral bipyrrolidine has been a subject of investigation for preparing ligands used in atropoenantioselective Suzuki reactions aimed at forming axially chiral biaryl compounds uow.edu.au. The broader class of chiral diamines and their derivatives are crucial for imparting enantioselectivity in various C-C bond-forming reactions catalyzed by transition metals google.com.

Organocatalytic Applications of this compound Derivatives

In recent years, this compound derivatives have gained prominence as organocatalysts, offering a metal-free alternative for achieving high levels of asymmetric induction in various organic reactions.

Asymmetric Michael Additions of Aldehydes and Ketones to Nitroolefins

N-alkyl-2,2'-bipyrrolidine derivatives have proven to be highly effective organocatalysts for the asymmetric Michael addition of aldehydes and ketones to nitroolefins researchgate.netunige.chchimia.chchimia.chresearchgate.netunige.ch. These reactions proceed via an enamine intermediate, where the chiral bipyrrolidine catalyst activates the carbonyl compound. The use of catalysts such as N-iPr-2,2'-bipyrrolidine has led to the formation of the desired 1,4-adducts in excellent yields and with remarkable enantioselectivities, frequently reaching up to 95% ee unige.chresearchgate.net. In some cases, such as the addition of α-hydroxy ketones to β-arylnitroolefins, unexpected inversions of diastereoselectivity have been observed, achieving up to 98% ee, attributed to the formation of rigid cis enamine intermediates stabilized by internal hydrogen bonding between the hydroxyl group and the catalyst's tertiary nitrogen unige.chresearchgate.net. Diastereoselectivities can also be high, with values up to 95:5 dr reported for syn aldehyde addition products unige.chresearchgate.net.

Data Tables

Table 1: Transition Metal-Catalyzed Asymmetric Transformations Utilizing this compound Derivatives

Reaction TypeBipyrrolidine Derivative/Ligand TypeMetal CatalystSubstrate ClassTypical Enantioselectivity (ee)YieldKey Reference(s)
Asymmetric Aryl Transfer to Aldehydes2,2'-Bispyrrolidine-based SalanTi, Zr (implied)Aldehydes, Arylboronic acidsUp to 83%High researchgate.netmdpi.comresearchgate.netdntb.gov.ua
Asymmetric Osmylation (Dihydroxylation) of AlkenesN,N'-Dialkyl-2,2'-bipyrrolidinesOsO4AlkenesUp to 92%Varies researchgate.netrsc.orgrsc.orgpsu.edu
Asymmetric HydrogenationChiral Diamines (general class)Rh, Ir (implied)Imines, OlefinsHigh (general)High unimi.itsioc-journal.cn
Asymmetric Suzuki-Miyaura CouplingBipyrrolidine-derived LigandsPdAryl halides, Boronic acids (general)Varies (ligand dependent)High uow.edu.auresearchgate.netnih.govbeilstein-journals.org

Table 2: Organocatalytic Asymmetric Michael Additions Utilizing this compound Derivatives

Reaction TypeBipyrrolidine Derivative/CatalystSubstratesTypical Enantioselectivity (ee)Typical Diastereoselectivity (dr)YieldKey Reference(s)
Michael Addition of Aldehydes/Ketones to NitroolefinsN-iPr-2,2'-bipyrrolidineAldehydes/Ketones + NitroolefinsUp to 95%Up to 95:5 (syn)Excellent researchgate.netunige.chchimia.chchimia.chresearchgate.netunige.ch
Michael Addition of α-Hydroxy Ketones to β-Arylnitroolefins (with inversion)N-iPr-2,2'-bipyrrolidineα-Hydroxy Ketones + β-ArylnitroolefinsUp to 98%HighExcellent unige.chresearchgate.net
Michael Addition of Aldehydes to Vinyl SulfonesN-alkyl-2,2'-bipyrrolidineAldehydes + Vinyl SulfonesUp to 80%Not specifiedGood chimia.chchimia.ch

Compound Names

this compound

(R,R)-2,2'-Bipyrrolidinyl

(S,S)-2,2'-Bipyrrolidine D-tartrate trihydrate

(2S,2'S)-2,2'-Bipyrrolidine

(R,R)-2,2'-Bispyrrolidine

(S,S)-2,2'-Bispyrrolidine

N,N'-dialkyl-2,2'-bipyrrolidines

N-iPr-2,2'-bipyrrolidine

2,2'-Bispyrrolidine-based salan ligands

Coordination Chemistry and Supramolecular Assemblies of 2,2 Bipyrrolidine

The coordination chemistry of 2,2'-bipyrrolidine is characterized by its ability to chelate metal ions, often leading to complexes with well-defined geometries and stereochemistry. Its chiral nature is frequently exploited to impart chirality to the metal center itself or to direct the formation of chiral supramolecular structures.

Formation of Chiral-at-Metal Complexes with Octahedral Geometry (e.g., Ti, Zr)

Ligands derived from this compound, particularly those incorporating diamine-diolate or Salan frameworks, have been instrumental in generating metal complexes with predetermined chirality at the metal center. When these ligands coordinate to metal ions like titanium (Ti) and zirconium (Zr) in an octahedral geometry, the specific arrangement of the chelating atoms dictates the stereochemistry around the metal. For instance, Salan ligands assembled around the chiral this compound backbone lead to predetermined chirality at the metal centers of octahedral titanium and zirconium complexes rsc.orgresearchgate.net. This occurs because the chelation to the metal can only happen through specific faces of the pyrrolidine (B122466) nitrogens, effectively locking in a specific chiral configuration at the metal rsc.orgresearchgate.net.

Helical Wrapping and C2-Symmetry in Diamine-Diolate Ligand Systems

In the context of diamine-diolate ligand systems, this compound acts as a crucial chiral core. These ligands are designed to wrap around metal centers in a helical fashion, often adopting a fac-fac helical mode. This helical wrapping around octahedral titanium and zirconium centers results in the formation of chiral-at-metal complexes researchgate.netnih.gov. The inherent chirality of the bipyrrolidine unit is perfectly suited for this helical arrangement, leading to the formation of single diastereomers, a stark contrast to similar ligands derived from achiral or less conformationally rigid diamines researchgate.net. The resulting complexes often exhibit C2-symmetry, a characteristic that is vital for their application in asymmetric catalysis researchgate.netacs.org.

Bipyrrolidine as Ligands in Re(I) and Ni(II) Complexes

While 2,2'-bipyridine (B1663995) is well-known for forming complexes with transition metals like nickel (Ni) and rhenium (Re), the provided literature search did not yield specific examples of this compound acting as a ligand in Re(I) or Ni(II) complexes. The literature prominently features complexes of 2,2'-bipyridine with these metals, such as tris(2,2'-bipyridine)nickel(II) mdpi.comresearchgate.net and various lanthanide complexes with 2,2'-bipyridine capes.gov.brrsc.orgresearchgate.net. Therefore, specific research findings detailing the coordination chemistry of this compound with Rhenium(I) and Nickel(II) are not available within the scope of this review.

Supramolecular Architectures Involving this compound Motifs

The chirality of this compound can also be leveraged to direct the self-assembly of molecular building blocks into supramolecular structures, such as helical assemblies.

Chiral molecules, including derivatives of this compound, can participate in hydrogen bonding interactions that drive the formation of ordered supramolecular structures, such as helices acs.orgnih.govnih.govtue.nlrsc.org. The specific arrangement of hydrogen bond donors and acceptors within bipyrrolidine-containing molecules can promote the self-assembly of these units into helical architectures. These interactions are crucial for creating stable, well-defined supramolecular scaffolds.

The inherent chirality of this compound serves as a key element in directing self-assembly processes. Chiral molecules are known to preferentially form one-handed supramolecular assemblies that reflect their absolute configuration nih.gov. When this compound or its derivatives are used as building blocks, their chirality can guide the assembly pathway, leading to the formation of chiral supramolecular structures, including helices, where the handedness of the assembly is dictated by the chirality of the molecular components acs.org.

Compound List

this compound

Titanium (Ti)

Zirconium (Zr)

Rhenium (Re)

Nickel (Ni)

Zinc (Zn)

2,2'-Bipyridine

Lanthanides

Influence of Bipyrrolidine Ligand Structure on Coordination Geometry and Catalytic Performance

The precise arrangement of atoms within a ligand, particularly its stereochemistry and the nature of its substituents, profoundly influences how it interacts with metal centers and, consequently, its efficacy in catalytic transformations. For this compound derivatives, these structural nuances dictate both the coordination geometry of the resulting metal complexes and their subsequent performance in various catalytic reactions.

Impact on Coordination Geometry

The inherent C2 symmetry and the defined spatial orientation of the nitrogen atoms within the this compound scaffold are critical for controlling the stereochemistry of metal complexes. Studies comparing this compound with other chiral diamine cores, such as trans-1,2-diaminocyclohexane, reveal its superior ability to dictate coordination geometry acs.orgnih.gov. When assembled into tetradentate diamine-diolate ligands, this compound acts as a "perfect chiral motif for helical wrapping" around octahedral metal centers like titanium and zirconium acs.orgnih.govrsc.org. This helical coordination mode results in the formation of enantiomerically pure, single diastereomers of chiral-at-metal complexes acs.orgnih.gov. In contrast, ligands based on diaminocyclohexane often yield mixtures of stereoisomers, underscoring the precise stereochemical control afforded by the bipyrrolidine framework acs.orgnih.gov. This ability to predetermine chirality at the metal center is a direct consequence of the ligand's rigid structure and specific chelation geometry rsc.org.

Impact on Catalytic Performance

The structural features of this compound ligands, including the chirality of the backbone and the nature of substituents, significantly impact their catalytic activity and selectivity.

Stereochemical Control in Metal Complexes: Ligands derived from the chiral pool, such as enantiopure (R,R)- or (S,S)-2,2'-bipyrrolidine, have been utilized in metal-catalyzed reactions. For instance, (R,R)-bipyrrolidine-derived ligands have demonstrated effectiveness in Ag(I)-catalyzed 1,3-dipolar cycloadditions, providing moderately efficient asymmetric induction researchgate.net. Similarly, in Osmium(VI)-catalyzed asymmetric osmylation of olefins, N,N′-dialkyl-2,2′-bipyrrolidine derivatives exhibit high asymmetric induction, with the enantioselectivity being notably dependent on the specific N-alkyl substituent and the reaction solvent researchgate.net.

Organocatalysis: Beyond metal coordination, substituted 2,2'-bipyrrolidines can function as organocatalysts. N-alkylated derivatives, such as N-isopropyl-2,2'-bipyrrolidine, have been successfully employed in the asymmetric Michael addition of aldehydes to vinyl sulfones. These reactions proceed with good yields and enantioselectivities up to 80% ee, with the absolute configuration of the product allowing for the postulation of specific transition state models chimia.ch.

Chiral Pool Derived Ligands in Transition Metal Catalysis: Ligands synthesized using chiral pool precursors, such as those derived from monoterpenes, have been explored in transition metal catalysis. For example, chiral 2,2'-bipyridyl-type ligands have been coordinated to copper(I) for catalytic applications. In the Cu(I)-catalyzed allylic oxidation of cyclic olefins, specific terpene-derived ligands have achieved enantioselectivities ranging from 49% to 75% ee. Furthermore, in Cu(I)-catalyzed cyclopropanation reactions, similar ligands have delivered up to 72% ee durham.ac.uk.

Table 1: Catalytic Applications of this compound Derived Ligands

Ligand DerivativeMetal/Catalyst TypeReaction TypeSubstrate(s)Conditions (Selected)Yield (%)Enantioselectivity (ee %)Citation
(R,R)-Bipyrrolidine-derivedAg(I)1,3-Dipolar CycloadditionAzomethine ylides + functionalized olefinsNot specifiedNot specifiedModerately efficient researchgate.net
N,N′-dialkyl-2,2′-bipyrrolidineOsO4Olefin OxidationOlefinsNot specifiedNot specifiedHigh induction (varies) researchgate.net
N-isopropyl-2,2'-bipyrrolidine- (Organocatalyst)Asymmetric Michael AdditionAldehydes + vinyl sulfonesNot specifiedGoodUp to 80 chimia.ch
Terpene-derived bipyridyl (e.g., PINDY, MINDY)Cu(I)Allylic OxidationCyclic olefinsNot specifiedNot specified49-75 durham.ac.uk
Terpene-derived bipyridyl (e.g., PINDY, MINDY)Cu(I)CyclopropanationOlefinsNot specifiedNot specifiedUp to 72 durham.ac.uk

Structure-Activity Relationships (SAR)

The SAR for this compound ligands highlights the critical role of structural modifications. The choice of N-alkyl substituent, for instance, directly influences the enantioselectivity achieved in reactions like olefin oxidation researchgate.net and Michael additions chimia.ch. The origin of the chiral backbone, whether from specific enantiopure precursors or chiral pool starting materials, dictates the stereochemical outcome of the metal complex and the subsequent catalytic induction acs.orgnih.govrsc.orgresearchgate.netdurham.ac.uk. Steric and electronic properties, modulated by substituents, are key factors in optimizing catalyst performance, affecting substrate binding and transition state stabilization, thereby influencing both reaction rates and selectivity catalysis.blogdiva-portal.org.

Compound List:

this compound

N,N′-dialkyl-2,2′-bipyrrolidine

N-isopropyl-2,2'-bipyrrolidine

(R,R)-Bipyrrolidine-derived ligands

Terpene-derived bipyridyl ligands (e.g., PINDY, MINDY)

Applications of 2,2 Bipyrrolidine As Functional Materials and Chemical Building Blocks

Utilization in the Synthesis of Advanced Polymers and Coatings

In material science, 2,2'-bipyrrolidine and its derivatives, such as (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate, find applications in the development of advanced materials, including polymers with specific tailored properties vulcanchem.comchemimpex.comchemimpex.com. Its unique structural characteristics can influence molecular interactions, leading to the creation of materials with enhanced functionalities. While specific details on its direct incorporation into polymer backbones or coating formulations are not extensively detailed in the provided literature, its role in influencing material properties through molecular interactions is noted vulcanchem.comchemimpex.com.

Integration into Electrochemical Systems and Energy Storage Technologies

The exploration of nitrogen-containing heterocycles for electrochemical applications, particularly in energy storage, is an active area of research. While direct applications of this compound itself in electrochemical systems are not extensively documented in the provided search results, related compounds such as 2,2'-bipyridines and 2,2'-bipyrimidines have been investigated for their potential as redox-active materials wikipedia.orgscispace.comrsc.orgresearchgate.netutexas.edu. These related scaffolds are noted for their ability to undergo multi-electron reduction at low potentials nih.govacs.orgnih.govrsc.orgrsc.orgchemrxiv.orgnih.gov.

Compounds based on the 2,2'-bipyrimidine (B1330215) scaffold have been identified as promising anolytes for redox flow batteries (RFBs) due to their capacity to store two electrons per molecule and exhibit low reduction potentials nih.govacs.orgnih.govrsc.orgrsc.orgchemrxiv.orgnih.gov. Similarly, 2,2'-bipyridine (B1663995) complexes have also been studied for their electrochemical properties in flow batteries researchgate.net. Although this compound itself is not directly cited in these specific RFB electrolyte applications, its structural similarity as a nitrogen-rich heterocycle suggests a potential for analogous exploration. The established performance of bipyrimidine scaffolds in storing multiple electrons at negative potentials highlights the broader interest in such nitrogen-containing cyclic structures for energy storage technologies nih.govacs.orgnih.govrsc.org.

As Chiral Building Blocks in Fine Chemical Synthesis

One of the most significant applications of this compound, particularly in its enantiomerically pure forms such as (R,R)- and (S,S)-2,2'-bipyrrolidine tartrate salts, is its role as a chiral building block and ligand in asymmetric synthesis vulcanchem.comchemimpex.comchemimpex.comorgsyn.orglookchem.comresearchgate.netmdpi.com. The compound's well-defined stereochemistry is crucial for controlling chirality in the formation of new stereogenic centers during chemical reactions. This property is highly valued in the pharmaceutical and agrochemical industries, where the biological activity of molecules often depends critically on their three-dimensional structure vulcanchem.comchemimpex.comchemimpex.com.

This compound serves as a precursor for synthesizing various chiral ligands, such as (+)-(2R,2′R)-1,1′-bis(2-pyridylmethyl)-2,2′-bipyrrolidine, which are then used in catalytic processes vulcanchem.com. These derived ligands, often incorporated into metal complexes, facilitate stereoselective transformations, leading to high enantioselectivity in the synthesis of complex organic molecules vulcanchem.comorgsyn.orglookchem.comresearchgate.netmdpi.com. Its utility extends to applications in C-N bond formation reactions, vital for synthesizing pharmaceuticals and agrochemicals vulcanchem.com.

Table 1: Key Applications of this compound in Asymmetric Synthesis

Application AreaDescriptionBenefits
Asymmetric Synthesis Serves as a chiral ligand or auxiliary, enabling stereoselective control during chemical reactions.Production of enantiomerically pure compounds, crucial for pharmaceuticals and agrochemicals.
Catalysis Precursor for chiral ligands used in metal-catalyzed reactions (e.g., asymmetric hydrogenation, dihydroxylation, C-N bond formation).Enhances reaction selectivity, improves yields, and facilitates the synthesis of complex chiral molecules.
Fine Chemical Synthesis Acts as a building block for creating complex organic molecules with defined stereochemistry.Enables efficient and selective synthesis of valuable intermediates and target compounds.
Drug Development Used as an intermediate in the synthesis of pharmaceutically active compounds, particularly those requiring specific stereochemical purity.Aids in designing and optimizing drug candidates, potentially leading to treatments for various disorders.

Precursor for Complex Organic Molecules and Scaffolds

Beyond its direct use as a chiral ligand, this compound functions as a foundational precursor for constructing more intricate organic molecules and molecular scaffolds. Its structure can be modified and elaborated upon to create diverse chemical architectures. For instance, it serves as a starting point for synthesizing specific chiral ligands that are vital in various catalytic systems vulcanchem.comresearchgate.net. The compound's inherent chirality and the presence of reactive nitrogen atoms make it a valuable component in strategies aimed at building complex molecular frameworks relevant to natural product synthesis and medicinal chemistry.

While specific examples of this compound being directly incorporated into the final structure of a natural product are not detailed in the provided snippets, its role as a chiral building block is highly relevant to natural product synthesis strategies. The efficient and stereoselective synthesis of complex chiral molecules, a hallmark of natural product synthesis, often relies on the availability of chiral precursors and ligands. Strategies involving the synthesis of pyrrolidine-containing structures, which are prevalent in many natural products, can benefit from the stereochemical control offered by this compound rsc.org. Its use in creating additional heterocycles and complex molecular scaffolds positions it as a valuable tool in the synthetic chemist's arsenal (B13267) for tackling challenging natural product targets researchgate.netresearchgate.net.

Compound Information

The following table provides key identifiers and properties for various forms of this compound.

Analytical Methodologies for 2,2 Bipyrrolidine in Research Settings

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for evaluating the purity of 2,2'-Bipyrrolidine and, crucially, its enantiomeric excess (ee), which dictates its effectiveness in stereoselective reactions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both purity assessment and quantitative analysis of this compound and its derivatives vulcanchem.com. For quantitative analysis, HPLC relies on the principle that peak height or area is directly proportional to the concentration of the analyte. A calibration curve is typically generated using standard samples to determine the concentration of the compound in unknown samples hitachi-hightech.comjasco-global.com.

Crucially, chiral HPLC, employing specialized chiral stationary phases (e.g., Daicel Chiralcel OB-H, OD-H, or AD-H columns), is widely used to determine the enantiomeric excess (ee) of this compound and its derivatives orgsyn.orgmdpi.com. These methods often involve specific mobile phase compositions, such as mixtures of hexane (B92381) and 2-propanol, with detection typically performed using UV-Vis detectors mdpi.com. HPLC methods are often validated for parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable quantitative results researchgate.netamazonaws.comirjmets.comnih.gov.

Table 1: Chromatographic Purity and Enantiomeric Excess Determination

TechniquePrimary ApplicationTypical Purity ReportedTypical Enantiomeric Excess (ee)Key Methodological NotesReferences
GC Purity (Assay)≥99.0%N/ADirect injection for assay; derivatization often required for chiral analysis. sigmaaldrich.comsigmaaldrich.comtdx.catnottingham.ac.uk
Chiral GC Enantiomeric ExcessN/A≥99.5%Utilizes chiral stationary phases; often requires derivatization. sigmaaldrich.comsigmaaldrich.com
HPLC Purity Assessment, Quantitative AnalysisHigh purityN/AUV/Vis detection, calibration curves. vulcanchem.comhitachi-hightech.comjasco-global.com
Chiral HPLC Enantiomeric ExcessN/A≥99.5%Employs chiral stationary phases (e.g., Daicel Chiralcel); specific mobile phases (e.g., hexane/2-propanol); UV detection. orgsyn.orgvulcanchem.commdpi.com

Advanced Spectroscopic Methods for Structural Verification in Synthetic Research

Spectroscopic techniques are fundamental for confirming the molecular structure and identity of synthesized this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are extensively used. ¹H NMR provides detailed information about the number and types of protons, their chemical environments, and their connectivity through coupling constants. ¹³C NMR offers insights into the carbon skeleton. Detailed spectral data, including chemical shifts (δ) and coupling constants (J), are reported for characterization orgsyn.orgrsc.orgbceln.ca.

Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups by analyzing vibrational frequencies. For this compound, IR spectra can reveal the presence of N-H stretching and C-H stretching vibrations, aiding in structural confirmation orgsyn.orgosti.gov.

Mass Spectrometry (MS): Mass spectrometry techniques, including Electron Ionization Mass Spectrometry (EI-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS), are vital for determining the molecular weight and fragmentation patterns of the compound. These data help confirm the molecular formula and structural fragments orgsyn.orgmdpi.comnih.govmassbank.euufz.de.

X-ray Crystallography: For definitive structural elucidation, particularly for solid forms or crystalline derivatives, single-crystal X-ray diffraction provides three-dimensional structural information, including bond lengths, bond angles, and molecular conformation orgsyn.orgvulcanchem.comrsc.orgosti.gov.

Table 2: Spectroscopic Characterization Data Summary

TechniqueKey Information ProvidedExamples/References
¹H NMR Chemical shifts (δ), coupling constants (J), integration, proton environments orgsyn.orgmdpi.comrsc.orgbceln.carsc.org
¹³C NMR Chemical shifts (δ), carbon environments orgsyn.orgrsc.org
IR Spectroscopy Functional group vibrations (e.g., N-H, C-H, C-N stretches) orgsyn.orgosti.gov
Mass Spectrometry Molecular weight, fragmentation patterns, elemental composition (HRMS) orgsyn.orgmdpi.comnih.govmassbank.euufz.de
X-ray Crystallography Three-dimensional structure, bond lengths, bond angles, molecular conformation orgsyn.orgvulcanchem.comrsc.orgosti.gov

Method Development and Validation for Bipyrrolidine Derivatives in Academic Research

The development and validation of analytical methods are crucial in academic research to ensure that the synthesized compounds are accurately characterized and meet the required standards for further use. Method development involves optimizing parameters such as mobile phase composition, column selection, temperature, and detection wavelength to achieve adequate separation, sensitivity, and specificity for the target analyte jasco-global.comirjmets.com.

Validation is a systematic process that confirms an analytical method is fit for its intended purpose. Key validation parameters, often guided by international standards like ICH guidelines, include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range researchgate.netnih.gov.

Accuracy: The closeness of agreement between the value accepted as a true value and the value found researchgate.netnih.gov.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample researchgate.netnih.gov. This includes repeatability and intermediate precision.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified researchgate.netnih.gov.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy researchgate.netnih.gov.

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities or degradation products jddtonline.info.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters researchgate.netnih.gov.

These validation steps ensure that the analytical data generated for bipyrrolidine derivatives are reliable and reproducible amazonaws.comjddtonline.infoinnovareacademics.in.

Quantitative Analysis Techniques in Synthetic and Mechanistic Studies

Quantitative analysis techniques are essential for monitoring reaction progress, determining yields, and assessing the concentration of this compound in various synthetic and mechanistic studies.

GC and HPLC, as discussed previously, are primary tools for quantitative analysis. GC can quantify the assay of starting materials and products, providing percentage purity sigmaaldrich.comsigmaaldrich.com. HPLC is used to quantify the concentration of bipyrrolidine derivatives in reaction mixtures, often employing calibration curves generated from known standards hitachi-hightech.comjasco-global.com.

For highly sensitive quantification, especially in complex matrices or at low concentrations, techniques like Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes, can be employed. These methods offer high sensitivity and specificity by monitoring specific precursor-fragment ion transitions mtoz-biolabs.comcreative-proteomics.comnih.gov. While specific applications of MRM/SRM to bipyrrolidine itself might be less common in general literature, these advanced techniques are relevant for quantitative analysis in broader chemical and biochemical research.

Compound List:

this compound (various stereoisomers: (R,R), (S,S), meso)

2,2'-Bipyridine (B1663995) (mentioned in context of related ligands/spectroscopy)

N,N'-Dimethyl-2,2'-Bipyrrolidine (mentioned in MS context)

(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate

(S,S)-2,2'-Bipyrrolidine D-tartrate trihydrate

2,2'-Bipyrimidine (B1330215) (mentioned in spectroscopic context)

Actinyl(VI) Tetrahalide Coordination Compounds

Ruthenium complexes with bipyridine ligands

Historical Development and Future Research Trajectories for 2,2 Bipyrrolidine

Early Investigations and Pivotal Discoveries of Bipyrrolidine Chemistry

The journey into the chemistry of 2,2'-bipyrrolidine, a C₂-symmetric chiral diamine, began with foundational work that recognized its potential as a valuable ligand in asymmetric synthesis. Initial credit for the development of (R,R)-2,2'-bispyrrolidine is often attributed to Hirama, whose group pioneered its application as a chiral ligand. chimia.chorgsyn.org One of the earliest pivotal applications was in the osmium tetraoxide-mediated asymmetric dihydroxylation of olefins, where N,N'-dialkyl-2,2'-bipyrrolidines demonstrated high asymmetric induction. rsc.orgresearchgate.net This early work highlighted the compound's unique structural features, which create a highly asymmetric environment when the two nitrogen atoms chelate to a metal or are covalently bonded. orgsyn.org

The first synthesis, reported by Masamune and coworkers, involved a two-step process that unfortunately resulted in a mixture of d,l/meso isomers and suffered from issues of reproducibility in the heterogeneous hydrogenation step. orgsyn.org A significant early challenge was the efficient synthesis of enantiomerically pure this compound. The initial routes often required multi-step syntheses starting from chiral materials. For instance, Kotsuki and coworkers developed an 11-step synthesis commencing from (D)-tartaric acid. orgsyn.orgscispace.com These early investigations, though facing synthetic hurdles, were crucial in establishing this compound as a promising scaffold for the development of chiral catalysts and auxiliaries.

Evolution of Synthetic Strategies and Catalytic Applications Over Time

The evolution of synthetic strategies for this compound has been marked by a drive towards greater efficiency, scalability, and enantiopurity. A significant advancement came with the photodimerization of pyrrolidine (B122466), a method developed by Crabtree, which allowed for the large-scale synthesis of a d,l/meso mixture of 2,2'-bispyrrolidines. orgsyn.org This development was pivotal as it provided a more accessible starting point for obtaining the enantiopure forms. The subsequent challenge of resolving this mixture was effectively addressed through the use of tartaric acid, which enables the separation of the desired enantiomers. orgsyn.org

Later, Alexakis reported a more concise five-step synthesis of (R,R)-2,2'-bispyrrolidine, which proceeded via the asymmetric addition to a chiral imine. orgsyn.org This represented a notable improvement over the earlier, more lengthy synthetic sequences. The development of these more efficient synthetic routes has been instrumental in expanding the accessibility of this compound for a wider range of catalytic applications.

The catalytic applications of this compound and its derivatives have evolved in parallel with the advancements in its synthesis. Following the initial success in asymmetric dihydroxylation, the scope of its use has broadened considerably. N-alkyl-2,2'-bipyrrolidine derivatives have emerged as effective organocatalysts for asymmetric Michael additions of ketones and aldehydes to nitroolefins. chimia.chresearchgate.net Furthermore, chiral bisphosphoramides derived from 2,2'-bispyrrolidine have been successfully employed as catalysts in the enantioselective addition of allylic trichlorosilanes to unsaturated aldehydes. chimia.ch A notable development has been the design of Salan ligands assembled around the chiral this compound backbone, which have been shown to predetermine the chirality at octahedral metal centers of titanium and zirconium complexes. rsc.orgrsc.org

The following table provides a summary of the evolution of synthetic strategies for this compound:

Synthetic Strategy Key Features Developer(s)
Initial Two-Step SynthesisProduced a d,l/meso mixture; issues with reproducibility.Masamune et al.
Multi-Step Synthesis from Chiral Precursors11 steps from (D)-tartaric acid.Kotsuki et al.
Photodimerization of PyrrolidineLarge-scale synthesis of d,l/meso mixture.Crabtree
Resolution with Tartaric AcidSeparation of enantiomers from the racemic mixture.General method
Five-Step Asymmetric SynthesisAsymmetric addition to a chiral imine.Alexakis et al.

Emerging Research Areas in Bipyrrolidine Chemistry

Exploration of Novel Reactivities and Transformation Pathways

Current research in this compound chemistry is actively exploring new reactivities and transformation pathways. One area of focus is the development of novel organocatalysts for a wider range of asymmetric reactions. For instance, N-iPr-2,2'-bipyrrolidine derivatives are being investigated for the asymmetric Michael addition to a broader scope of acceptors, including vinyl sulfones. chimia.ch The unique stereoelectronic properties of the this compound scaffold are being leveraged to control the stereochemical outcome of these reactions, with researchers postulating specific transition state models to explain the observed enantioselectivities. chimia.ch

Another emerging area is the design of more complex ligand architectures based on the this compound framework. The development of Salan ligands that predetermine the chirality at metal centers is a prime example. rsc.orgrsc.org This level of control opens up new possibilities for designing highly selective catalysts for polymerization reactions and other metal-mediated transformations. Researchers are also exploring the influence of the metal center on the selectivity of these complexes, with studies on titanium, hafnium, and aluminum complexes of bipyrrolidine-derived Salan ligands revealing different stereochemical outcomes in the ring-opening polymerization of rac-lactide. nih.gov

Development of Highly Efficient and Sustainable Synthetic Routes

In line with the broader goals of green chemistry, there is a growing emphasis on developing more efficient and sustainable synthetic routes to this compound and its derivatives. While early syntheses were often lengthy and required stoichiometric amounts of chiral auxiliaries, modern approaches are increasingly focusing on catalytic asymmetric methods that reduce waste and improve atom economy. The development of biomimetic catalysts that can operate in environmentally benign solvents, such as water, represents a significant step forward in this direction. chemrxiv.orgresearchgate.net

Future Prospects for this compound in Next-Generation Chemical Technologies

The unique structural and stereochemical properties of this compound position it as a key building block for the development of next-generation chemical technologies. Its C₂-symmetric chiral scaffold is particularly well-suited for the design of highly selective catalysts for asymmetric synthesis, a field of critical importance for the pharmaceutical, agrochemical, and fine chemical industries. sigmaaldrich.com The ability to fine-tune the steric and electronic properties of this compound-based ligands by modifying the nitrogen substituents or incorporating them into more complex architectures, such as Salan ligands, will continue to drive the discovery of novel and more efficient catalytic systems. rsc.orgrsc.org

In the realm of materials science, chiral this compound derivatives could find applications in the synthesis of polymers with controlled stereochemistry, leading to materials with novel properties. The use of this compound-based catalysts in stereoselective polymerization has already shown promise in producing polylactides with specific tacticities. nih.gov As the demand for advanced materials with tailored properties grows, the role of chiral catalysts derived from this compound is likely to expand.

Furthermore, the principles of organocatalysis, where this compound derivatives have already made a significant impact, are central to the development of more sustainable and environmentally friendly chemical processes. dntb.gov.ua The future will likely see the application of these catalysts in increasingly complex chemical transformations, contributing to the development of greener and more efficient manufacturing processes. The continued exploration of biomimetic approaches, where catalysts are designed to mimic the high efficiency and selectivity of enzymes, will also be a key area where this compound can make a lasting contribution. chemrxiv.orgresearchgate.net

Conclusion

Recapitulation of the Multifaceted Role of 2,2'-Bipyrrolidine in Academic Chemical Research

This compound and its derivatives have demonstrated significant utility across various domains of chemistry. A primary role is its function as a chiral ligand in asymmetric catalysis. The compound's ability to coordinate with transition metals allows for the creation of highly enantioselective catalytic systems. For instance, chiral this compound-based salan ligands have been successfully employed in the asymmetric aryl transfer to aldehydes, achieving enantioselectivities of up to 83% ee researchgate.netnih.gov. Furthermore, it has been utilized in asymmetric hydrogenation and osmium-catalyzed asymmetric dihydroxylation of olefins, showcasing its effectiveness in controlling stereochemistry orgsyn.org.

Beyond its role as a ligand in metal catalysis, this compound also serves as a valuable chiral auxiliary and organocatalyst. Its derivatives have been explored in asymmetric Diels-Alder reactions, demonstrating good catalytic performance researchgate.net. The compound's structure has also been modified to create tunable chiral ligands for nickel-catalyzed reductive arylation of aldehydes, achieving high enantioselectivities up to 99% ee nih.gov.

The synthesis of enantiomerically pure this compound itself has been a subject of research, with various routes developed, including those starting from chiral precursors like tartaric acid or employing asymmetric dihydroxylation and metathesis reactions researchgate.netorgsyn.orguow.edu.au. The availability of both (R,R) and (S,S) enantiomers, often isolated as tartrate salts (e.g., (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate), is crucial for its widespread application vulcanchem.comchemimpex.comchemimpex.comsigmaaldrich.com.

The compound's physical and chemical properties contribute to its versatility. For example, (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate is a crystalline solid with a melting point around 117-118 °C (decomposition) and high optical purity (ee: ≥99.5%) vulcanchem.comchemimpex.com. The basic amine groups and potential for hydrogen bonding allow for diverse chemical interactions vulcanchem.com.

Table 1: Key Properties of this compound Derivatives

Property/Derivative(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate vulcanchem.comchemimpex.comsigmaaldrich.com(2R,2'R)-2,2'-Bipyrrolidine chemsrc.comnih.gov
CAS Number137037-21-9107886-22-6
Molecular FormulaC₈H₁₆N₂ · C₄H₆O₆ · 3H₂OC₈H₁₆N₂
Molecular Weight ( g/mol )344.36140.23
Melting Point (°C)117-118 (decomposition)N/A
Purity (Chiral)≥99.5% ee99%
AppearanceColorless to off-white crystalline powderWhite, colorless powder, solid
Key Application AreaChiral ligand in asymmetric synthesis/catalysisChiral ligand in asymmetric synthesis
Hazard Statements (GHS)H315, H319 (Skin Irrit. 2, Eye Irrit. 2)H302, H314 (Harmful if swallowed, Causes severe skin burns and eye damage)

Perspectives on its Continued Significance and Unexplored Potential

The established utility of this compound in facilitating stereoselective transformations ensures its continued significance in academic chemical research. Its well-defined chiral scaffold provides a robust platform for designing new ligands and catalysts with tailored properties. Future research is likely to focus on expanding its application scope, including its use in novel catalytic cycles, organocatalysis, and the development of more sustainable chemical processes.

The potential for structural modification of the bipyrrolidine core remains largely untapped. Creating derivatives with different substituents or incorporating them into more complex supramolecular architectures could unlock new catalytic activities or material properties. For instance, research into bipyrrolidine-based salan ligands highlights the potential for fine-tuning steric and electronic properties to optimize catalytic performance researchgate.netnih.govnih.gov.

Furthermore, the exploration of bipyrrolidine scaffolds in areas beyond traditional catalysis, such as in the development of chiral sensors, advanced materials, or even in medicinal chemistry (though not the primary focus of this article), represents a frontier for future investigation chemimpex.comontosight.ai. The inherent chirality and the presence of nitrogen atoms offer opportunities for specific molecular recognition and interaction. As synthetic methodologies advance, the accessibility and functionalization of this compound and its derivatives will undoubtedly lead to innovative applications, further solidifying its role as a cornerstone in modern synthetic chemistry.

Q & A

Q. Table 1: Comparison of Resolution Methods

MethodStarting MaterialTartrate UsedYield (%)Enantiomeric Excess (%)
Original ResolutionRacemic mixture(L)-tartaric45≥99.5
Modified ResolutionRacemic mixture(D)-tartaric50≥99.5

What analytical techniques are recommended for confirming the purity and enantiomeric excess of this compound?

Basic Research Question

  • Gas Chromatography (GC): Use chiral columns (e.g., Cyclodextrin-based) to separate enantiomers. The enantiomeric excess (ee) is calculated from peak area ratios. GC purity ≥99.0% is typical for high-quality samples .
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm structural integrity. Chiral shift reagents (e.g., Eu(hfc)3_3) may enhance enantiomer differentiation .

How can the resolution of this compound enantiomers be optimized to achieve high enantiomeric excess?

Advanced Research Question
Optimization strategies include:

  • Solvent Selection: Ethanol-water mixtures improve salt solubility and crystallization efficiency.
  • Temperature Control: Slow cooling during recrystallization enhances crystal purity.
  • Iterative Recrystallization: Repeated cycles remove residual impurities, achieving ≥99.5% ee .

What role does this compound play in catalytic systems, particularly in multi-component reactions?

Advanced Research Question
this compound derivatives, such as [this compound]-1,1'-disulfonic acid, act as Brønsted acid catalysts. For example:

  • Five-Component Reaction: Combines bis-aldehydes, β-diketones, and 3-amino-1,2,4-triazole to synthesize bis-triazoloquinazolinones.
  • Conditions: 0–5°C in CH2_2Cl2_2, achieving yields up to 92%. Catalyst efficiency is confirmed via FT-IR, SEM, and TGA .

Q. Table 2: Catalytic Performance in Bis-Triazoloquinazolinone Synthesis

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
5685
10492

What precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact (H314 hazard).
  • Storage: Air-sensitive; store at 2–8°C in sealed containers under inert gas.
  • Waste Disposal: Neutralize with dilute acid and dispose via certified hazardous waste protocols .

How do structural modifications of this compound influence its catalytic activity in organic synthesis?

Advanced Research Question
Introducing sulfonic acid groups at the 1,1'-positions enhances acidity and catalytic efficiency. For example:

  • Sulfonation: React this compound with chlorosulfonic acid in CH2_2Cl2_2.
  • Applications: The disulfonic acid derivative catalyzes Friedel-Crafts alkylations and cycloadditions with improved turnover frequency .

In what types of polymerization reactions has this compound been employed as a ligand, and what stereoselectivity outcomes are observed?

Advanced Research Question
this compound-based salan ligands coordinate metals (e.g., Zn, Mg) for stereoselective lactide polymerization:

  • Isotactic PLA: Achieved using (R,R)-configured ligands.
  • Heterotactic PLA: Observed with mixed ligand-metal systems.
  • Characterization: 1^1H NMR and MALDI-TOF confirm polymer microstructure .

Which spectroscopic methods are most effective for characterizing this compound derivatives?

Basic Research Question

  • FT-IR: Identifies functional groups (e.g., NH stretches at 3300 cm1^{-1}).
  • NMR: 1^1H NMR (δ 1.5–3.0 ppm for pyrrolidine protons) and 13^13C NMR (δ 25–50 ppm for carbons).
  • SEM/TGA: Assess morphology and thermal stability of catalyst derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Bipyrrolidine
Reactant of Route 2
2,2'-Bipyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.